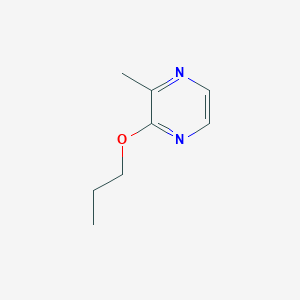

2-Methyl-3-propoxypyrazine

Description

Overview of Pyrazine (B50134) Derivatives in Academic Research

Pyrazines are a class of N-heterocyclic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para-orientation. fluorochem.co.uk These structures are a cornerstone in organic chemistry and are the subject of extensive academic research due to their presence in natural products and their wide-ranging commercial applications. nih.govresearchgate.net Research has demonstrated that the pyrazine framework is a versatile scaffold for synthesizing bioactive components, catalysts, and novel materials. nih.gov Pyrazine derivatives have been investigated for a multitude of applications, stemming from their diverse pharmacological activities and unique chemical properties. researchgate.netkvasnyprumysl.eu

Significance of Alkoxypyrazines in Chemical Systems

Within the large family of pyrazine derivatives, alkoxypyrazines are a significant subgroup. These compounds, where an alkoxy group (-OR) is attached to the pyrazine ring, are particularly important in flavor and aroma chemistry. tandfonline.com Alkoxypyrazines are powerful aroma compounds found in numerous foods and beverages, often contributing desirable nutty, roasted, or toasted notes. kvasnyprumysl.eu For example, certain methoxypyrazines are well-known for imparting the characteristic "green" or "bell pepper" aroma to some wines, such as Sauvignon blanc. researchgate.net Due to their potent and often pleasant sensory profiles at very low concentrations, the study of alkoxypyrazines is a key area of research in food science, helping to understand flavor formation during processes like roasting and fermentation. researchgate.nettandfonline.com

Scope of Research on 2-Methyl-3-propoxypyrazine

The specific compound, this compound, is an alkoxypyrazine that has received limited attention in academic literature compared to its more common methoxy- and ethoxy- counterparts. Its research scope appears primarily confined to its synthesis and availability from specialty chemical suppliers. thegoodscentscompany.com While a 1971 patent listed it among compounds for flavoring foodstuffs like coffee, more current chemical industry data indicates it is not used as a flavor or fragrance agent and has not been reported as a naturally occurring compound. thegoodscentscompany.comgoogle.com Therefore, research on this specific molecule is not focused on its sensory impact or natural occurrence but rather on its existence as a synthetic chemical entity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-methyl-3-propoxypyrazine |

InChI |

InChI=1S/C8H12N2O/c1-3-6-11-8-7(2)9-4-5-10-8/h4-5H,3,6H2,1-2H3 |

InChI Key |

OWZNPFICGYXBFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC=CN=C1C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Propoxypyrazine

Established Synthetic Routes for Substituted Pyrazines

The construction of the pyrazine (B50134) ring and its subsequent functionalization can be achieved through several established synthetic pathways. These methods provide access to a wide array of pyrazine derivatives by varying the starting materials and reaction conditions.

Condensation reactions are a cornerstone of pyrazine synthesis. Among the oldest yet still relevant methods are the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses, which rely on the self-condensation of α-amino ketones. wikipedia.orgyoutube.com In the Staedel–Rugheimer synthesis, for example, a 2-chloroacetophenone (B165298) is reacted with ammonia (B1221849) to form an amino ketone, which then condenses and is oxidized to yield a pyrazine. wikipedia.org

A more prevalent and versatile method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoalkane. youtube.comresearchgate.net This reaction initially forms a dihydropyrazine (B8608421) derivative, which is subsequently oxidized to the aromatic pyrazine. youtube.comresearchgate.net Oxidizing agents such as copper (II) oxide or manganese oxide are commonly used for this dehydrogenation step. researchgate.net

More recent advancements include acceptorless dehydrogenative coupling routes. For instance, the self-coupling of 2-amino alcohols can produce symmetrically 2,5-substituted pyrazines, catalyzed by earth-abundant manganese pincer complexes. acs.org This reaction proceeds through the dehydrogenation of the amino alcohol to an aldehyde intermediate, which then undergoes self-coupling to form a 2,5-dihydropyrazine, followed by a final dehydrogenation step to the stable pyrazine, releasing only water and hydrogen gas as byproducts. acs.org

Ring closure, or cyclization, is fundamental to forming the heterocyclic pyrazine core. The condensation reactions described above are classic examples of ring-closure strategies. Another approach involves the synthesis of substituted pyrazines from N-allyl malonamides. rsc.org This method begins with the diazidation of the malonamide, followed by a thermal or copper-mediated cyclization to form the pyrazine ring, yielding products with ester and hydroxy groups at the 2- and 3-positions. rsc.org

Furthermore, γ-carbolines, which contain a fused pyrazine-like ring system, can be synthesized via annulative cyclization between indolyl azines and alkynes under rhodium catalysis, demonstrating a sophisticated ring-closure strategy for complex heterocyclic systems. acs.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of a pre-existing pyrazine ring, particularly for forming carbon-carbon and carbon-heteroatom bonds. utwente.nlresearchgate.net The electron-deficient nature of the pyrazine system makes halogenated pyrazines excellent substrates for these reactions. researchgate.net Several classical cross-coupling reactions have been successfully applied to pyrazine chemistry. utwente.nlrsc.orgrsc.org

Suzuki Coupling : This palladium-catalyzed reaction couples a halogenated pyrazine with an organoboron compound (boronic acid or ester). It is widely used to introduce aryl or vinyl substituents. researchgate.net

Stille Coupling : Involves the reaction of a pyrazine halide with an organotin compound, catalyzed by palladium. researchgate.net

Heck Coupling : Creates a substituted pyrazine by coupling a pyrazine halide with an alkene in the presence of a palladium catalyst. researchgate.net

Sonogashira Coupling : This reaction couples a terminal alkyne with a pyrazine halide using a palladium catalyst and a copper co-catalyst, providing a route to alkynylpyrazines. rsc.org

Negishi Coupling : An effective method that uses a nickel or palladium catalyst to couple a pyrazine halide with an organozinc reagent. rsc.org

These reactions have proven invaluable in synthesizing complex pyrazine derivatives for pharmaceutical applications. researchgate.net

| Reaction Name | Catalyst System | Coupling Partners | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium | Halopyrazine + Organoboron compound | C-C | researchgate.net |

| Stille Coupling | Palladium | Halopyrazine + Organotin compound | C-C | researchgate.net |

| Heck Coupling | Palladium | Halopyrazine + Alkene | C-C | researchgate.net |

| Sonogashira Coupling | Palladium/Copper | Halopyrazine + Terminal Alkyne | C-C | rsc.org |

| Negishi Coupling | Palladium or Nickel | Halopyrazine + Organozinc reagent | C-C | rsc.org |

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods for pyrazines. tandfonline.com These "green" approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. researchgate.net

One notable green protocol is the one-pot condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by potassium tert-butoxide. tandfonline.comresearchgate.net This method is high-yielding and avoids the need for expensive or toxic metal catalysts. tandfonline.com Similarly, neat (solvent-free) reaction conditions have been successfully employed for the synthesis of pyrazines from ethylenediamine (B42938) and various ketones at room temperature, offering a simple work-up and excellent yields. ingentaconnect.com

The use of biocatalysis also represents a significant advancement in green pyrazine synthesis. For example, the enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. nih.gov This biocatalytic approach operates under mild conditions and avoids the toxic by-products associated with traditional amide bond formation methods. nih.gov Furthermore, dehydrogenative coupling reactions catalyzed by manganese complexes are considered sustainable as they generate only hydrogen and water as byproducts, maximizing atom economy. acs.org

Specific Synthetic Approaches for Alkoxypyrazines

Alkoxypyrazines are a crucial subclass of pyrazines, known for their distinctive sensory properties. Their synthesis often requires specific strategies to introduce the alkoxy group onto the pyrazine ring.

Pyrazine N-oxides are versatile intermediates in the synthesis of functionalized pyrazines, including those with oxygen-containing substituents. The N-oxidation of the pyrazine ring activates it for further chemical transformations. A relevant example can be found in the synthetic work towards mycelianamide, a complex natural product. psu.edu In this synthesis, a 3-(4-acetoxybenzyl)-6-methyl-2,5-dioxopiperazine was first converted to a dichloropyrazine derivative. psu.edu This dichloropyrazine was then oxidized using trifluoroperacetic acid to yield the corresponding dichloropyrazine di-N-oxide. psu.edu This N-oxide intermediate is then poised for subsequent nucleophilic substitution reactions where the chloro groups can be replaced by alkoxides or hydroxides to furnish alkoxypyrazines or hydroxypyrazines. This strategy highlights the utility of N-oxides in activating the pyrazine core for the introduction of oxygenated functional groups.

Functionalization of Halogenated Pyrazine Precursors

The synthesis of 2-Methyl-3-propoxypyrazine is frequently accomplished through the nucleophilic aromatic substitution of a halogenated pyrazine precursor. This method relies on the replacement of a halogen atom (typically chlorine or bromine) on the pyrazine ring with a propoxy group. The key starting material for this transformation is a halomethylpyrazine.

A common route involves the direct halogenation of 2-methylpyrazine (B48319). However, this reaction often yields a mixture of isomers, including 2-chloro-3-methylpyrazine (B1202077), 2-chloro-5-methylpyrazine (B1367138), and 2-chloro-6-methylpyrazine. google.com The subsequent reaction of this isomeric mixture with an alkali metal propoxide, such as sodium propoxide (NaOPr), leads to the formation of the corresponding mixture of 2-methyl-propoxypyrazine isomers. google.com

The general reaction is as follows: C₅H₅N₂Cl (2-Chloro-3-methylpyrazine) + C₃H₇NaO (Sodium Propoxide) → C₈H₁₂N₂O (this compound) + NaCl

An alternative to direct halogenation involves the N-oxidation of 2-methylpyrazine using an oxidizing agent like hydrogen peroxide, followed by treatment with a halogenating agent such as phosphorus oxychloride (POCl₃). google.com This method can also produce a mixture of halogenated isomers, which then require separation or are used as a mixture in the subsequent propoxylation step. google.com The separation of the desired this compound from its isomers (2-methyl-5-propoxypyrazine and 2-methyl-6-propoxypyrazine) is typically achieved through fractional distillation. google.com

Optimization of Reaction Conditions for Propoxy Group Introduction

The efficiency and yield of the synthesis of this compound via halogen substitution are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of base, solvent, temperature, and reaction time.

The introduction of the propoxy group is a nucleophilic aromatic substitution reaction. The pyrazine ring is inherently electron-deficient, which facilitates attack by nucleophiles. researchgate.net The optimization of this process aims to maximize the yield of the desired product while minimizing side reactions and the formation of impurities.

Below is a table illustrating the typical parameters considered for optimization in the propoxylation of a halogenated pyrazine:

Table 1: Optimization Parameters for Propoxy Group Introduction

| Parameter | Options | Considerations |

|---|---|---|

| Halogen Precursor | 2-Chloro-3-methylpyrazine, 2-Bromo-3-methylpyrazine | Bromo-derivatives are more reactive but chloro-derivatives are often more cost-effective. |

| Propoxide Source | Sodium propoxide, Potassium propoxide | Sodium propoxide is commonly used, prepared from sodium metal and propanol (B110389). |

| Solvent | Propanol, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Propanol can serve as both the solvent and the reagent source. Aprotic polar solvents like DMF can accelerate the reaction rate. researchgate.net |

| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but may also lead to side products. The reaction is often heated to reflux in propanol. |

| Base | Alkali metal hydroxide (B78521) (e.g., NaOH), Alkali metal amide | A strong base is required to generate the propoxide anion from propanol. google.com |

| Reaction Time | 1 to 24 hours | Monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to determine completion. nih.gov |

Successful optimization involves balancing these factors to achieve a high conversion of the starting material and high selectivity for the desired this compound isomer. For instance, using propanol as the solvent and sodium metal to generate sodium propoxide in situ is a common and effective approach. google.com

Advanced Synthetic Strategies and Novel Pathways

Beyond traditional substitution reactions, advanced synthetic strategies are being explored to improve efficiency, selectivity, and environmental friendliness in the synthesis of substituted pyrazines.

Regioselective Synthesis of this compound Isomers

A significant challenge in the synthesis of this compound is achieving high regioselectivity. As mentioned, the initial halogenation of 2-methylpyrazine typically results in a mixture of isomers. google.com This leads to the formation of not only the target 3-propoxy isomer but also the 5-propoxy and 6-propoxy isomers.

Table 2: Isomers Formed from Halogenation and Propoxylation of 2-Methylpyrazine

| Precursor Isomer | Product Isomer |

|---|---|

| 2-Chloro-3-methylpyrazine | This compound |

| 2-Chloro-5-methylpyrazine | 2-Methyl-5-propoxypyrazine |

Research into regioselective synthesis focuses on methods that can preferentially direct substitution to the C-3 position. This can involve:

Directed Ortho-metalation: Using a directing group to facilitate lithiation or other metalation specifically at the C-3 position, followed by quenching with a propxylating electrophile.

Precursor-based Strategy: Starting with a precursor where the substitution pattern is already defined, such as 2-amino-3-methylpyrazine. The amino group can be converted to a hydroxyl group via diazotization, followed by etherification to introduce the propoxy group.

Chromatographic Separation: While not a synthetic strategy per se, advanced chromatographic techniques are crucial for isolating the pure this compound isomer from the reaction mixture.

Tandem Reactions and Multicomponent Syntheses

Modern synthetic chemistry increasingly utilizes tandem reactions (where multiple bond-forming events occur in sequence in a single pot) and multicomponent reactions (MCRs) to build complex molecules efficiently. nih.gov While specific MCRs for this compound are not widely documented, the principles can be applied.

A hypothetical multicomponent approach could involve the condensation of three or more simple starting materials in a one-pot synthesis. For example, a reaction could be designed using:

A 1,2-diaminoalkane.

A dicarbonyl compound that provides the methyl group.

A propoxy-containing building block.

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is dictated by the electronic properties of the pyrazine ring, which is influenced by the attached methyl and propoxy groups.

Reactions of the Pyrazine Ring System

The pyrazine ring is a π-deficient aromatic heterocycle due to the presence of two electron-withdrawing nitrogen atoms. slideshare.net This electronic nature governs its reactivity.

Reactions at Nitrogen: The lone pair of electrons on each nitrogen atom makes them basic and nucleophilic. They can undergo electrophilic attack, such as protonation with acids to form pyrazinium salts or alkylation with alkyl halides. youtube.comyoutube.com In this compound, these reactions would occur at one or both of the ring nitrogens.

Electrophilic Substitution at Carbon: Due to the electron-deficient nature of the ring, electrophilic aromatic substitution (e.g., nitration, halogenation) at the carbon atoms is generally difficult and requires harsh conditions. youtube.com However, the presence of the electron-donating methyl and propoxy groups on the ring in this compound would activate the ring towards electrophilic attack, making it more feasible than in unsubstituted pyrazine. youtube.com

Nucleophilic Substitution at Carbon: The pyrazine ring is activated towards nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present. youtube.com A classic example is the Chichibabin reaction, where pyrazine reacts with sodium amide to form 2-aminopyrazine. youtube.com While this compound does not have a leaving group for a typical SₙAr reaction, the ring carbons are still susceptible to attack by very strong nucleophiles.

Reactions of Substituents: The methyl group on the pyrazine ring can also undergo reactions. For example, it can be halogenated under radical conditions or deprotonated with a strong base to form an anion, which can then react with various electrophiles, allowing for further functionalization.

Transformations Involving the Propoxy Moiety

The propoxy group of this compound is chemically robust, characteristic of an alkyl aryl ether. However, under specific conditions, it can undergo transformations, most notably ether cleavage. This reaction is of significant interest as it provides a synthetic route to 2-methyl-3-hydroxypyrazine, a valuable intermediate in the synthesis of various biologically active compounds.

The cleavage of the ether linkage in this compound is typically achieved through reaction with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). nih.govacs.org Due to the electronic nature of the pyrazine ring, the C(aryl)-O bond is strong, and cleavage occurs at the alkyl-oxygen bond. The reaction proceeds via a nucleophilic substitution mechanism.

Given that the propoxy group is a primary alkyl ether, the reaction is expected to follow an S(_N)2 pathway. nih.govresearchgate.net The first step involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (propanol). Subsequently, the halide anion (I or Br), a potent nucleophile, attacks the α-carbon of the propoxy group, displacing the protonated pyrazinol moiety. acs.orgyoutube.com This results in the formation of 2-methyl-3-hydroxypyrazine and the corresponding 1-halopropane (propyl iodide or propyl bromide).

This compound + HX → 2-Methyl-3-hydroxypyrazine + CH(_3)CH(_2)CH(_2)X (where X = I, Br)

Hydrogen iodide is generally a more effective reagent for ether cleavage than hydrogen bromide, owing to the higher acidity of HI and the greater nucleophilicity of the iodide ion. doubtnut.com The reaction typically requires elevated temperatures to proceed at a practical rate. youtube.comkhanacademy.org If an excess of the hydrogen halide is used, the propanol formed as an intermediate can further react to yield an additional molecule of the propyl halide.

Lewis acids, such as boron tribromide (BBr(_3)), also serve as effective reagents for the cleavage of aryl alkyl ethers and could potentially be employed for the depropoxylation of this compound to yield 2-methyl-3-hydroxypyrazine. nih.gov

Below is a table summarizing the expected products of the ether cleavage reaction.

| Reactant | Reagent | Expected Products | Mechanism |

| This compound | HI or HBr | 2-Methyl-3-hydroxypyrazine, 1-Iodopropane or 1-Bromopropane | S(_N)2 |

| This compound | BBr(_3) | 2-Methyl-3-hydroxypyrazine, Tribromoboroxane | Lewis acid-mediated cleavage |

Side Reactions and Impurity Formation

The synthesis of this compound, like many multi-step organic syntheses, is susceptible to the formation of side products and impurities. The nature and quantity of these impurities are highly dependent on the chosen synthetic route and the reaction conditions employed. A common method for synthesizing 2-alkoxy-3-methylpyrazines involves the nucleophilic substitution of a halogen atom (typically chlorine) on the pyrazine ring with an alkoxide.

For instance, the reaction of 2-chloro-3-methylpyrazine with sodium propoxide would yield the desired this compound. However, the synthesis of the 2-chloro-3-methylpyrazine precursor itself can generate impurities that carry through the synthetic sequence. Direct halogenation of 2-methylpyrazine is often non-selective and can produce a mixture of isomeric monochlorinated methylpyrazines, including 2-chloro-5-methylpyrazine and 2-chloro-6-methylpyrazine. google.com

Consequently, when this isomeric mixture of chloromethylpyrazines is reacted with sodium propoxide, a corresponding mixture of propoxymethylpyrazine isomers will be formed. This leads to the presence of 2-methyl-5-propoxypyrazine and 2-methyl-6-propoxypyrazine (B1584242) as significant impurities in the final product. The separation of these constitutional isomers can be challenging due to their similar physical properties.

Other potential impurities can arise from incomplete reactions or degradation of reactants and products. These may include:

Unreacted starting materials: Residual 2-chloro-3-methylpyrazine may be present if the nucleophilic substitution reaction does not go to completion.

Hydrolysis products: The presence of moisture during the synthesis can lead to the hydrolysis of the chloro-precursor or the final propoxy-product, resulting in the formation of 2-methyl-3-hydroxypyrazine. Some hydroxypyrazines have been noted to be unstable, especially in the presence of acid, which could lead to further degradation products. beilstein-journals.org

Homocoupling products: Side reactions involving the coupling of two pyrazine rings, although less common under these conditions, cannot be entirely ruled out, potentially leading to trace amounts of bipyrazine derivatives.

Solvent-related impurities: Depending on the solvent used (e.g., propanol), impurities derived from solvent participation in side reactions might be formed.

Analytical Chemistry and Characterization Techniques for 2 Methyl 3 Propoxypyrazine

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of complex mixtures, such as those found in food and flavorings. The separation of individual pyrazines is critical for their accurate identification and quantification.

Gas Chromatography (GC) for Volatile Pyrazine (B50134) Analysis

Gas chromatography (GC) is the most widely applied analytical technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines due to their thermal stability and volatility. sigmaaldrich.combldpharm.com In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by factors like boiling point and polarity.

For pyrazine analysis, the selection of the stationary phase is crucial. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), or mid-polarity columns are often employed. bldpharm.comthegoodscentscompany.com The choice of column can significantly affect the separation of isomers, which often have very similar mass spectra. bldpharm.com For instance, a study on alkylpyrazines demonstrated the use of various stationary phases, including DB-1, ZB-5MS, DB-624, and ZB-WAXplus, to achieve separation and determine retention indices (RIs). bldpharm.com These RIs, which are relative retention times standardized to n-alkanes, are valuable for compound identification, especially when mass spectra are ambiguous. sigmaaldrich.combldpharm.com

Headspace-solid phase microextraction (HS-SPME) is a common sample preparation technique coupled with GC for the analysis of volatile pyrazines in various matrices. nist.gov This method allows for the extraction and pre-concentration of analytes from the sample headspace without the use of solvents. nist.gov

Table 1: Illustrative GC Conditions for Alkylpyrazine Analysis This table presents typical conditions for the analysis of related pyrazines, as specific data for 2-methyl-3-propoxypyrazine is not readily available.

| Parameter | Exemplary Condition 1 (Alkylpyrazines in Microbial Samples) nist.gov | Exemplary Condition 2 (General Alkylpyrazine Analysis) sigmaaldrich.com |

|---|---|---|

| Column | DB-WAX (polyethylene glycol) | DB-1, ZB-5MS, DB-624, ZB-WAXplus |

| Carrier Gas | Helium | Helium |

| Flow Rate | Not specified | 1.2 mL/min |

| Injector Temperature | 250 °C | 250 °C |

| Oven Program | 40 °C (2 min), then 10 °C/min to 240 °C | Not specified |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) in Pyrazine Research

While GC is more common for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile or thermally sensitive pyrazine derivatives. sigmaaldrich.com HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase. sigmaaldrich.comthegoodscentscompany.com

For pyrazines, reversed-phase (RP) HPLC is a frequently used mode. thegoodscentscompany.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). thegoodscentscompany.comsigmaaldrich.com The separation is driven by the hydrophobic interactions of the analytes with the stationary phase. A study on the determination of methylpyrazines in biofluids utilized a silica (B1680970) gel column with a mobile phase of dichloromethane (B109758) containing small amounts of ammonia (B1221849) solution and methanol, with UV detection at 275 nm. sigmaaldrich.com Another method for separating pyrazine and aminopyrazine employed a specialized column designed for hydrogen bonding interactions. nih.gov

Table 2: Example HPLC Conditions for Pyrazine Analysis This table illustrates conditions used for related pyrazines, as specific data for this compound is not available.

| Parameter | Exemplary Condition 1 (Methylpyrazines in Biofluids) sigmaaldrich.com | Exemplary Condition 2 (General Pyrazine Separation) thegoodscentscompany.com |

|---|---|---|

| Column | Silica gel | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Dichloromethane with 0.08% of 1.65 M ammonia solution and 0.5% of methanol | Acetonitrile (MeCN), water, and phosphoric acid |

| Flow Rate | Not specified | Not specified |

| Detection | UV at 275 nm | UV or Mass Spectrometry (MS) |

Advanced Column Chemistries and Separation Modes

The development of advanced column chemistries has enhanced the separation of challenging analytes like pyrazine isomers. Mixed-mode chromatography columns, which combine reverse-phase and ion-exchange functionalities, can offer unique selectivity. thegoodscentscompany.com For instance, columns with both hydrophobic chains and ion-pairing groups can improve the resolution of complex mixtures. thegoodscentscompany.com

Chiral stationary phases are another area of advancement, crucial for separating enantiomers of chiral pyrazines. Polysaccharide-based chiral columns have been successfully used for the separation of pyrazine regio-isomers. sigmaaldrich.com Furthermore, specialized columns like the SHARC™ series, which operate based on specific hydrogen-bonding interactions, provide an alternative separation mechanism for polar compounds like pyrazines. nih.gov

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed for the definitive identification and structural confirmation of the compounds.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful detection technique, especially when coupled with GC (GC-MS). It provides information about the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragmentation patterns, which serve as a molecular fingerprint. sigmaaldrich.combldpharm.com Electron ionization (EI) is a common ionization method that generates characteristic fragments. nist.gov

For alkylpyrazines, the mass spectra of positional isomers can be very similar, making unambiguous identification based solely on MS challenging. sigmaaldrich.combldpharm.com However, certain fragmentation patterns can be indicative of specific structural features. For example, in the mass spectrum of 2-methoxy-3-isopropylpyrazine, characteristic fragments would be expected from the loss of the isopropyl and methoxy (B1213986) groups.

Chemical ionization (CI) is a softer ionization technique that can be used to enhance the signal of the molecular ion, which is sometimes weak or absent in EI spectra. nist.gov Tandem mass spectrometry (MS/MS or MS²) offers even greater specificity by selecting a precursor ion and fragmenting it to produce a secondary mass spectrum, which is highly specific to the compound's structure. scribd.com

Table 3: Illustrative Mass Spectrometry Data for Related Pyrazines This table shows potential fragmentation patterns for pyrazines structurally similar to this compound, for which specific data is not readily available.

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Probable Lost Fragment |

|---|---|---|

| 2-Methoxy-3-isopropylpyrazine | 152 | 137 (-CH3), 121 (-OCH3), 109 (-C3H7) |

| 2-Methyl-3-(methylthio)pyrazine | 140 | 125 (-CH3), 93 (-SCH3) |

| 2-Methyl-6-propoxypyrazine (B1584242) | 152 | 123 (-C2H5), 94 (-OC3H7) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. While MS provides information on mass and fragmentation, NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

¹H NMR spectroscopy would provide key information for this compound. The chemical shifts of the protons on the pyrazine ring, the methyl group, and the propoxy group would be distinct. The protons on the pyrazine ring would appear in the aromatic region, while the propoxy group would show characteristic signals for the -OCH₂-, -CH₂-, and -CH₃ groups, with specific splitting patterns (e.g., a triplet for the terminal methyl and a triplet for the methylene (B1212753) group attached to the oxygen).

¹³C NMR spectroscopy complements ¹H NMR by providing the number of unique carbon environments and their chemical shifts. The carbon atoms of the pyrazine ring would have distinct signals in the downfield region, while the carbons of the alkyl and alkoxy substituents would appear at higher fields.

Table 4: Predicted ¹H NMR Chemical Shift Regions for this compound This table presents estimated chemical shift ranges based on general principles and data for related compounds, as specific experimental data for this compound is not available.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern |

|---|---|---|

| Pyrazine-H | ~8.0 - 8.5 | Doublets |

| -OCH₂- (propoxy) | ~4.0 - 4.5 | Triplet |

| -CH₃ (methyl on ring) | ~2.5 - 2.7 | Singlet |

| -CH₂- (propoxy) | ~1.7 - 2.0 | Sextet |

| -CH₃ (propoxy) | ~0.9 - 1.1 | Triplet |

Fourier-Transform Infrared (FTIR) Spectroscopy in Pyrazine Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. eag.com It measures the absorption of infrared radiation by a sample at different wavelengths, which causes molecular bonds to vibrate. gantep.edu.tredinst.com The resulting spectrum is a unique "fingerprint" of the molecule, allowing for its identification. eag.com

In the analysis of pyrazines, FTIR helps in confirming the presence of the pyrazine ring and its substituents. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its specific functional groups. While a dedicated spectrum for this exact compound is not publicly available, we can predict the key vibrational modes based on known data for similar molecules. researchgate.netjapsonline.com

The key regions and expected vibrations for this compound would include:

C-H Stretching: Vibrations from the methyl group and the propoxy chain's alkyl groups would appear in the 2850-3000 cm⁻¹ region. japsonline.com

C=N and C=C Stretching: The pyrazine ring itself would exhibit characteristic stretching vibrations between 1400-1600 cm⁻¹.

C-O Stretching: A strong absorption band indicating the ether linkage (C-O-C) of the propoxy group would be expected in the 1000-1300 cm⁻¹ region. japsonline.com

FTIR analysis is particularly useful for pure samples or for the characterization of synthesized standards. In complex food matrices, its direct application can be limited by interfering compounds, necessitating prior separation. eag.com

Hyphenated Techniques for Comprehensive Analysis

To overcome the limitations of individual analytical methods, hyphenated techniques, which couple a separation technique with a detection technique, are widely employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this technique, the volatile components of a sample are first separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides detailed structural information, allowing for highly confident identification. chem-agilent.com

The identification of pyrazines, including this compound, in food products like roasted coffee, perilla seed oil, and cocoa has been extensively documented using GC-MS. acs.orgscielo.br The electron impact (EI) mass spectrum of a pyrazine will show a characteristic molecular ion peak and specific fragmentation patterns that are dependent on the alkyl, alkoxy, or other substituents on the pyrazine ring.

Table 1: Typical GC-MS Parameters for Pyrazine Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column Type | Polar (e.g., Stabilwax-DA) or Mid-polar | google.com |

| Column Dimensions | 60 m length, 0.25 mm I.D., 0.25 µm film thickness | google.com |

| Carrier Gas | Helium | google.com |

| Flow Rate | 1.8 mL/min | google.com |

| Injection Mode | Splitless | google.com |

| Injector Temperature | 250 °C | google.com |

| Oven Program | Initial 40°C (2 min), ramp 3°C/min to 240°C (1 min) | google.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | google.com |

| Mass Scan Range | 50-550 amu | google.com |

While GC-MS is ideal for volatile pyrazines, non-volatile derivatives or metabolites require Liquid Chromatography-Mass Spectrometry (LC-MS). LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. chromsoc.jp This technique is suitable for thermally unstable, highly polar, or high molecular weight compounds. chromsoc.jpnih.gov

For pyrazines, LC-MS would be the method of choice for analyzing derivatives formed through metabolic processes or those intentionally created to have lower volatility. For instance, pyrazine carboxylic acids or glycosidically bound pyrazines would not be amenable to GC analysis without derivatization.

Often, chemical derivatization is employed in LC-MS to enhance ionization efficiency and improve detection sensitivity. ddtjournal.com While less common for the analysis of aroma-active pyrazines themselves, LC-MS is a critical tool for studying the broader profile of pyrazine-related compounds in biological or complex food systems. mdpi.comresearchgate.net

Sample Preparation and Extraction Methodologies for Trace Analysis

The concentration of this compound in food is often extremely low, necessitating efficient extraction and concentration steps prior to instrumental analysis.

Solid-Phase Microextraction (SPME) is a modern, solvent-free technique that is widely used for the extraction of volatile and semi-volatile compounds from a sample's headspace. mdpi.com A fused-silica fiber coated with a specific stationary phase is exposed to the headspace above the sample. Volatile analytes, like pyrazines, partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then retracted and inserted directly into the hot injector of a GC, where the analytes are desorbed for analysis. nih.gov

The efficiency of Headspace SPME (HS-SPME) is dependent on several factors, and their optimization is crucial for achieving high sensitivity and accuracy. nih.govresearchgate.net

Table 2: Optimized HS-SPME Conditions for Pyrazine Extraction

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Fiber Coating | DVB/CAR/PDMS | A mixed-phase fiber that effectively traps a wide range of pyrazines. | nih.govresearchgate.net |

| Extraction Temp. | 50-60 °C | Balances volatility with potential degradation of the sample. | scielo.brmdpi.com |

| Extraction Time | 45-50 min | Ensures equilibrium is reached between the sample, headspace, and fiber. | scielo.brmdpi.com |

| Sample Agitation | 450 rpm | Facilitates the release of volatiles from the matrix into the headspace. | mdpi.com |

| Ionic Strength | Addition of NaCl | "Salting-out" effect increases the volatility of organic analytes. | scielo.br |

This technique has been successfully applied to the analysis of pyrazines in various matrices, including yeast extract, edible oils, and cocoa. scielo.brmdpi.comnih.gov

Traditional methods for isolating volatile compounds involve solvent extraction and distillation. These techniques, while often more labor-intensive and requiring larger sample volumes, are still valuable for obtaining larger quantities of an extract for further analysis or sensory evaluation. oup.com

Liquid-Liquid Extraction (LLE): This method involves repeatedly extracting the sample with an immiscible organic solvent. oup.comnih.gov Solvents like hexane (B92381), methyl-t-butyl ether (MTBE), or ethyl acetate (B1210297) are used to extract pyrazines from aqueous solutions. nih.gov The choice of solvent is critical; for instance, hexane can extract pyrazines without co-extracting more polar impurities like imidazoles. nih.gov

Simultaneous Distillation-Extraction (SDE): SDE is a technique where steam distillation and solvent extraction are performed concurrently. mdpi.com It is effective for extracting volatile and semi-volatile compounds from solid or liquid food samples.

Solvent-Assisted Flavor Evaporation (SAFE): This is a high-vacuum distillation technique that allows for the gentle isolation of volatile compounds at low temperatures, minimizing the risk of thermal degradation and artifact formation. mdpi.com

These methods are often used as complementary techniques to SPME, particularly when a comprehensive volatile profile is desired or when larger amounts of the isolate are needed. mdpi.com

Matrix Effects and Interference Mitigation

In the analytical chemistry of flavor compounds, the sample matrix, which encompasses all components of a sample other than the analyte of interest, can significantly influence the accuracy and precision of quantitative analysis. For a potent aroma compound like this compound, which is often present at trace levels in complex food and beverage matrices, understanding and mitigating these matrix effects is crucial for reliable results. Matrix effects can manifest as either suppression or enhancement of the analytical signal, leading to underestimation or overestimation of the analyte's concentration.

The primary cause of matrix effects in gas chromatography-mass spectrometry (GC-MS), a common technique for analyzing volatile compounds, is the co-elution of matrix components with the target analyte. researchgate.net These interfering compounds can affect the ionization efficiency of this compound in the mass spectrometer's ion source or cause chromatographic peak distortion. researchgate.netscielo.br In complex matrices such as coffee, cocoa, or baked goods, where numerous pyrazines and other volatile compounds are generated during thermal processing, the potential for interference is substantial. nih.govacs.org

To counteract these challenges, various sample preparation and analytical strategies have been developed to minimize matrix effects and mitigate interference. These techniques aim to either selectively isolate the analyte from the interfering matrix components or to compensate for the signal alterations they cause.

One of the most effective approaches for reducing matrix interference is the use of Headspace Solid-Phase Microextraction (HS-SPME) . sigmaaldrich.com This solvent-free sample preparation technique involves exposing a coated silica fiber to the headspace above the sample. sigmaaldrich.comthermofisher.com By doing so, only the volatile and semi-volatile compounds, including this compound, are adsorbed onto the fiber, while non-volatile matrix components like sugars, fats, and proteins are left behind. sigmaaldrich.comscioninstruments.com This significantly cleans up the sample extract, reducing the load of interfering compounds entering the GC-MS system.

The efficiency of HS-SPME can be optimized by adjusting several parameters, as illustrated in the table below, which showcases typical optimization parameters for pyrazine analysis in complex food matrices.

Table 1: Optimization Parameters for HS-SPME in Pyrazine Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Provides a broad range of selectivity for volatile and semi-volatile compounds, including pyrazines. scielo.brd-nb.info |

| Extraction Temperature | 50-80 °C | Increases the vapor pressure of the analytes, promoting their transfer to the headspace for more efficient extraction. scielo.brd-nb.info |

| Extraction Time | 30-60 min | Allows for sufficient time for the analytes to reach equilibrium between the sample matrix, headspace, and SPME fiber. nih.govmdpi.com |

| Salt Addition (e.g., NaCl) | 1-5 g | Increases the ionic strength of the sample, which can decrease the solubility of the analytes in the matrix and enhance their release into the headspace ("salting-out" effect). scielo.br |

Another powerful technique for mitigating matrix effects is the Stable Isotope Dilution Assay (SIDA) . nih.govacs.org SIDA is considered a gold standard for accurate quantification in complex matrices because it uses a stable isotope-labeled version of the analyte as an internal standard. nih.govacs.org For this compound, this would involve synthesizing a deuterated or ¹³C-labeled analogue. This isotopically labeled standard is chemically identical to the native analyte and will therefore behave in the same manner during sample preparation and analysis, experiencing the same degree of signal suppression or enhancement from matrix interferences. nih.govacs.org By measuring the ratio of the native analyte to the labeled internal standard, any variations caused by matrix effects are effectively canceled out, leading to highly accurate and precise quantification. nih.govacs.org

The table below presents hypothetical data illustrating the effectiveness of SIDA in correcting for matrix effects in the analysis of this compound in different food matrices.

Table 2: Hypothetical Recovery Data for this compound Analysis with and without SIDA

| Sample Matrix | Apparent Recovery (without SIDA) | Corrected Recovery (with SIDA) |

|---|---|---|

| Coffee (brewed) | 75% | 99.5% |

| Roasted Peanuts | 82% | 101.2% |

| Rye Bread Crust | 68% | 98.9% |

| Cocoa Powder | 88% | 100.8% |

In addition to HS-SPME and SIDA, other sample preparation techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be employed to clean up sample extracts and reduce matrix-derived interferences. scioninstruments.com The choice of technique or combination of techniques depends on the specific characteristics of the sample matrix and the analytical objectives. For instance, LLE can be used to separate analytes based on their solubility in different immiscible solvents, while SPE utilizes a solid sorbent to retain either the analyte or the interfering components, allowing for their separation. scioninstruments.com

Ultimately, a multi-faceted approach that combines efficient sample preparation to minimize the introduction of matrix components and the use of appropriate internal standards, such as in SIDA, is the most robust strategy for mitigating matrix effects and ensuring the accurate characterization of this compound in complex samples.

Occurrence and Chemical Formation Mechanisms of 2 Methyl 3 Propoxypyrazine in Complex Matrices

Natural Occurrence of Pyrazine (B50134) Derivatives

Pyrazines are heterocyclic aromatic organic compounds that are widespread in nature. Their presence has been identified in various biological systems, where they play crucial roles in chemical communication and sensory perception.

Alkylpyrazines, the broader class to which 2-Methyl-3-propoxypyrazine belongs, are naturally occurring substances that contribute to the taste and aroma of numerous foods. wikipedia.org They can be found in a variety of sources such as vegetables, coffee beans, cocoa beans, and nuts. semanticscholar.orgtuwien.ac.at The formation of these compounds in nature can occur through biosynthetic pathways in plants or via microbial activity. semanticscholar.orgtuwien.ac.at For instance, certain strains of the bacterium Bacillus subtilis, often found in fermented foods like soybeans, are capable of producing a range of alkylpyrazines, including 2-methylpyrazine (B48319) and various dimethyl- and trimethyl-pyrazines. mdpi.com The specific types and concentrations of pyrazines produced can differ between various bacterial strains. mdpi.com

While the natural occurrence of many alkylpyrazines is well-established in foods like roasted sesame, asparagus, tea, and various fermented products, specific data on the natural presence of this compound is not extensively documented in the current scientific literature. wikipedia.orgmdpi.com

Chemical ecology studies the role of chemical signals in the interactions between living organisms. nih.govmdpi.com Pyrazines are among the semiochemicals that insects use for a variety of signaling purposes, including communication for mating, defense, and locating food sources. nih.govmyrmecologicalnews.org For example, certain ants utilize alkylpyrazines in their mandibular glands as alarm pheromones. myrmecologicalnews.org These volatile compounds can effectively alert other members of the colony to a threat. myrmecologicalnews.org

In the marine environment, chemical cues are vital for processes like predator-prey interactions, territory marking, and reproduction. nih.gov While the degradation products of vitamins like thiamine, which can be precursors to pyrazine-like structures, are present and utilized by marine plankton, the specific role of this compound in marine chemical ecology is an area that requires further investigation. nih.gov The use of chemical signals is a widespread strategy in both terrestrial and marine ecosystems, and the structural diversity of pyrazines makes them versatile signaling molecules. nih.govrothamsted.ac.uk

Chemical Pathways Leading to this compound Formation

The formation of this compound is primarily attributed to complex chemical reactions that occur during the thermal processing of food. The Maillard reaction and the degradation of specific vitamins are key pathways.

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. undip.ac.idijfsab.com This complex series of reactions is responsible for the development of characteristic flavors and aromas in cooked foods. ijfsab.com Alkylpyrazines are a significant class of flavor compounds generated through the Maillard reaction. nih.gov

The initial step involves the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming a glycosylamine. undip.ac.id This intermediate undergoes rearrangement (Amadori rearrangement) and subsequent degradation through various pathways, including enolization and Strecker degradation. scispace.com These advanced stages of the Maillard reaction produce a multitude of highly reactive intermediate compounds, such as α-dicarbonyls (e.g., pyruvaldehyde) and α-aminoketones, which are the direct precursors to pyrazine ring formation. nih.govscispace.com The condensation of two α-aminoketone molecules leads to the formation of a dihydropyrazine (B8608421), which is then oxidized to the stable aromatic pyrazine. The specific substitution pattern on the pyrazine ring is determined by the structure of the initial amino acid and sugar, as well as the reaction conditions. nih.gov

The types of amino acids and sugars involved in the Maillard reaction directly influence the profile of the resulting pyrazines. Different amino acids can lead to different substitution patterns on the pyrazine ring. For example, L-threonine is a known precursor for 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine, while L-serine can lead to the formation of methylpyrazine and ethylpyrazine. mdpi.com In some cases, alkylpyrazines can be formed from hydroxyl amino acids like serine and threonine even in the absence of carbohydrates at high temperatures. asm.org

The formation of this compound would theoretically involve an amino acid that can provide the methyl group and a reaction intermediate that can supply the propoxy group. The sugar component of the reaction provides the carbon backbone for the pyrazine ring. While general pathways for alkylpyrazine formation from various amino acids and sugars like ribose have been studied, the specific precursors and precise reaction mechanism leading to the propoxy-substituted pyrazine are less defined in existing research. nih.gov

Thiamin (Vitamin B1) is a heat-labile vitamin that can degrade during food processing to produce a variety of potent aroma compounds. d-nb.infowikipedia.org The thermal degradation of thiamin is a significant source of sulfur-containing flavor compounds, such as the meaty-smelling 2-methyl-3-furanthiol. nih.govresearchgate.netresearchgate.net

The thiamin molecule consists of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. wikipedia.org Upon heating, this structure breaks down, yielding various reactive fragments. While the degradation of thiamin is well-known to produce furan (B31954) and thiazole derivatives, its direct contribution to the formation of this compound is not clearly established. However, the reactive intermediates generated from thiamin breakdown could potentially interact with other components in the food matrix, including products from the Maillard reaction, to form a diverse range of volatile compounds. The study of thiamin degradation has revealed it as a potent source of interesting flavor compounds, but further research is needed to elucidate its specific role in the formation of propoxy-substituted pyrazines. d-nb.info

Role in Complex Chemical Systems and Interaction Studies

Contribution to Volatile Profiles in Natural Products and Processed Materials

Pyrazines are key contributors to the volatile profiles of a wide array of thermally processed foods, including roasted coffee, cocoa, nuts, and baked goods, as well as some fermented products. They are primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The specific structure of the resulting pyrazine (B50134), including the nature and position of its substituents, dictates its aroma characteristics.

While a significant body of literature documents the presence of numerous pyrazines in roasted and fermented foods, specific identification of 2-Methyl-3-propoxypyrazine in these systems is not prominently reported in current scientific literature. However, the presence of structurally similar pyrazines in such products allows for educated inferences about its potential occurrence.

For instance, various methyl- and alkyl-substituted pyrazines are hallmarks of the aroma of roasted coffee. researchgate.net TheFooDB database has noted the detection of 2-Methyl-3-(methylthio)pyrazine, a sulfur-containing analogue, in both Arabica and Robusta coffee, suggesting that the pyrazine core structure is readily formed in this matrix. foodb.ca Similarly, a closely related compound, 2-methyl-3-propylpyrazine, is known for its nutty and earthy aroma, characteristics often associated with roasted products. thegoodscentscompany.comendeavourchem.co.uk

In fermented products, the generation of volatile compounds is highly dependent on the raw materials and the metabolic pathways of the microorganisms involved. ffhdj.com While alcohols, aldehydes, and esters are common fermentation products, pyrazines can also be formed, particularly if a heating step is involved in the process. General studies on fermented cereals outline the production of a wide range of volatile compounds, although specific alkoxypyrazines are not typically highlighted as major constituents. ffhdj.com

The table below presents data on related pyrazines found in food products, illustrating the context in which this compound might be found.

| Compound Name | Food System | Reference |

| 2-Methyl-3-(methylthio)pyrazine | Coffee (Arabica, Robusta) | foodb.ca |

| 2-Methyl-3-propylpyrazine | Not specified, but noted for nutty/earthy aroma | thegoodscentscompany.comendeavourchem.co.uk |

| 2-isopropyl-3-methylpyrazine | Not found in nature, used as a flavoring agent | thegoodscentscompany.com |

| General Pyrazines | Roasted Coffee | researchgate.net |

This table includes data on related compounds due to the lack of specific data for this compound in food systems.

To date, no specific quantitative analysis of this compound in any food matrix has been published in the reviewed scientific literature. However, the methodologies for quantifying other volatile pyrazines are well-established and would be directly applicable to this compound.

The primary technique for the analysis of volatile and semi-volatile compounds in complex matrices is gas chromatography-mass spectrometry (GC-MS). For quantitative studies, this is often coupled with a stable isotope dilution assay (SIDA) for the highest accuracy. The general procedure involves:

Extraction: Isolation of the volatile fraction from the food matrix. Common methods include headspace solid-phase microextraction (HS-SPME), solvent-assisted flavor evaporation (SAFE), and simultaneous distillation-extraction (SDE). The choice of extraction method and solvent can significantly impact the recovery of specific compounds. mdpi.com

Separation: The extracted volatiles are separated based on their boiling points and polarity on a GC column.

Detection and Quantification: The separated compounds are detected by a mass spectrometer, which provides both identification based on the mass spectrum and quantification based on the signal intensity relative to a known amount of an internal standard.

For example, a study on roasted lamb utilized HS-SPME with a PDMS/DVB fiber for extracting volatile compounds, including pyrazines. nih.gov Another study on dry-rendered beef fat compared different extraction solvents for SAFE, highlighting the importance of solvent choice for comprehensive flavor analysis. mdpi.com

Intermolecular Interactions and Matrix Effects

The perception of a flavor compound is not only dependent on its concentration but also on its interaction with other components in the food matrix. These interactions can be synergistic, where the perceived intensity is greater than the sum of the individual components, or antagonistic, where it is less.

In roasted foods, this compound would be expected to co-occur with a wide range of other Maillard reaction products and lipid degradation products. These include other pyrazines, furans (caramel-like, sweet), aldehydes (green, fatty), ketones, and sulfur-containing compounds (meaty, savory). researchgate.net For example, in roasted coffee, pyrazines are found alongside furans, pyrroles, and pyridines, all contributing to the complex roasted aroma. researchgate.net

The table below lists classes of compounds that commonly co-occur with pyrazines in roasted products.

| Chemical Class | Common Aroma Descriptors |

| Furans | Sweet, Caramel, Burnt |

| Aldehydes | Green, Fatty, Malty |

| Ketones | Buttery, Fruity |

| Pyrroles | Roasted, Nutty |

| Sulfur Compounds | Meaty, Roasted, Savory |

Chemical Stability and Degradation Pathways within Complex Systems

The stability of flavor compounds is crucial for the shelf-life and quality of food products. Pyrazines are generally considered to be relatively stable compounds, particularly in comparison to more reactive flavor molecules like thiols. researchgate.net However, they can still undergo degradation or transformation depending on the conditions.

Potential degradation pathways for pyrazines in a food matrix could include:

Photodegradation: Exposure to light, particularly UV light, can induce degradation of heterocyclic aromatic compounds.

Oxidation: While generally stable to oxidation, extreme conditions or the presence of potent oxidizing agents could lead to degradation.

Interaction with other components: Pyrazines could potentially react with other food components over time, although this is less common than for other classes of flavor compounds.

No specific research has been found detailing the stability or degradation pathways of this compound.

Theoretical and Computational Investigations of 2 Methyl 3 Propoxypyrazine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations have become instrumental in modern chemistry for predicting molecular properties with high accuracy. nrel.gov Methodologies such as Density Functional Theory (DFT) are frequently employed to calculate the equilibrium geometry, vibrational frequencies, and electronic properties of pyrazine (B50134) derivatives. nih.govresearchgate.net These computational models allow for a detailed examination of molecules at the atomic level, offering a balance between computational cost and accuracy. nrel.gov

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects such as the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are routinely investigated using computational methods. nih.gov The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net For pyrazine derivatives, theoretical studies show that the nature and position of substituents significantly influence these electronic properties. vulcanchem.com

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org For 2-Methyl-3-propoxypyrazine, rotation around the C-O bond of the propoxy group and the C-C bond of the methyl group is possible. Computational modeling can determine the relative energies of these different conformations. oregonstate.edulumenlearning.com The most stable conformation (lowest energy) is typically one that minimizes steric interactions between bulky groups. libretexts.orglumenlearning.com For instance, in similar molecules like 2-methylbutane, staggered conformations are energetically favored over eclipsed ones. lumenlearning.compdx.edu The analysis of rotational barriers provides insight into the molecule's flexibility and the populations of different conformers at equilibrium.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N,N′-(...diimidazo[4,5-b:4′,5′-e]pyrazine...) | - | - | 3.67 | researchgate.net |

| Pyrazolooxazin-2-one | - | - | 3.211 | researchgate.net |

| Pyrazolooxazine-2-thione | - | - | 2.961 | researchgate.net |

| N-(5-Chloro-2-methylphenyl)-...triazole...acetamide | - | - | ~4.2 | vulcanchem.com |

Quantum chemical calculations are a powerful asset for elucidating reaction mechanisms, predicting transition state energies, and exploring potential reaction pathways before conducting costly and time-consuming experiments. rsc.org For the synthesis of this compound, a likely pathway involves the nucleophilic substitution of a leaving group (e.g., a halogen) on a pyrazine ring by a propoxide anion.

Computational modeling can be used to:

Model Reactants, Products, and Intermediates: Optimize the geometries of all species involved in the reaction.

Locate Transition States: Identify the highest energy point along the reaction coordinate, which determines the reaction's activation energy.

By mapping the potential energy surface, chemists can gain a detailed understanding of the reaction's kinetics and thermodynamics. rsc.org This predictive capability is crucial for optimizing reaction conditions, such as temperature and solvent, and for designing more efficient synthetic routes to target molecules like this compound. rsc.org

Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. Computational methods provide a quantitative framework for understanding these relationships.

The methyl (-CH₃) and propoxy (-OCH₂CH₂CH₃) groups on the pyrazine ring of this compound exert significant electronic and steric effects that modulate the core's reactivity.

Electronic Effects: The methyl group is a weak electron-donating group, while the propoxy group is a stronger electron-donating group due to the oxygen's lone pairs participating in resonance with the aromatic ring. These electron-donating properties increase the electron density of the pyrazine ring, making it more susceptible to electrophilic attack than unsubstituted pyrazine. However, the nitrogen atoms still make the ring generally electron-deficient compared to benzene. Computational studies on substituted pyrazines confirm that electron-donating groups alter the HOMO and LUMO energies, thereby affecting reactivity. brieflands.com

Steric Effects: The substituents' physical size can hinder the approach of reactants to certain positions on the ring. The propoxy group, being larger than the methyl group, will create more significant steric hindrance, potentially directing incoming reagents to less crowded positions.

Directing Effects: In reactions such as homolytic acylation, the position of substituents on the pyrazine ring directs the position of incoming acyl groups. acs.org Studies on various pyrazine derivatives show that both the electronic nature and the position of substituents are critical in determining the outcome of reactions. researchgate.netacs.org

| Substituent Type | Electronic Effect | Influence on Reactivity | Example Groups |

|---|---|---|---|

| Electron-Donating | Increases electron density on the ring. | Activates the ring towards electrophilic substitution (if possible); modifies nucleophilic sites. | -CH₃, -OR |

| Electron-Withdrawing | Decreases electron density on the ring. | Deactivates the ring towards electrophilic substitution; enhances susceptibility to nucleophilic attack. | -Cl, -NO₂ |

A variety of computational methods are employed to build a comprehensive understanding of the chemical behavior of molecules like this compound.

Density Functional Theory (DFT): As mentioned, DFT is a workhorse method used for geometry optimization, frequency calculations, and determining electronic properties. nih.govresearchgate.net The B3LYP functional is a popular choice for studying organic molecules. vulcanchem.comresearchgate.netmjcce.org.mk

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological or chemical activity of a series of compounds. brieflands.comnih.gov By calculating various molecular descriptors (e.g., electronic, topological, geometrical), QSAR can predict the properties of new compounds. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govresearchgate.net It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy, which relates to molecular stability. researchgate.net

Molecular Dynamics (MD) Simulations: While quantum calculations focus on static structures, MD simulations can model the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with other molecules, such as solvents.

These computational tools, when used in concert, offer a powerful approach to predict and explain the chemical properties and reactivity of this compound from the ground up. unipd.it

Broader Applications and Biological Activities Non Clinical

Antimicrobial Properties of Pyrazine (B50134) Derivatives

Pyrazine and its derivatives are recognized for their antimicrobial properties, showing effectiveness against a range of microorganisms. researchgate.netresearchgate.netsemanticscholar.org These compounds are naturally produced by some plants as a defense mechanism against disease-causing bacteria and fungi. adv-bio.com

Numerous in vitro studies have demonstrated the bactericidal and fungicidal activities of various pyrazine derivatives. tugraz.at For instance, alkylated pyrazines have shown strong antimicrobial potential. tugraz.at The effectiveness of these compounds often correlates with their hydrophobicity. tugraz.at

Several synthesized pyrazine derivatives have been tested against common bacterial and fungal strains, exhibiting moderate to good activity. mdpi.com For example, certain pyrazine-2-carboxylic acid derivatives have shown notable activity against clinical isolates of E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com Similarly, some triazolo[4,3-a]pyrazine derivatives displayed antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. mdpi.com

Below is a table summarizing the observed in vitro antimicrobial activity of selected pyrazine derivatives against various microbial strains.

| Pyrazine Derivative Class | Test Organism(s) | Observed Activity | Reference(s) |

| Alkylpyrazines | Facultative pathogens | Strong bactericidal and fungicidal activities. tugraz.at | tugraz.at |

| Triazolo[4,3-a]pyrazines | Staphylococcus aureus, Escherichia coli | Moderate to good antibacterial activity. mdpi.com | mdpi.com |

| Pyrazine-2-carboxylic acids | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Good antimicrobial activity. rjpbcs.com | rjpbcs.com |

| Fructosazine | Heat-resistant Escherichia coli | Antimicrobial activity demonstrated. nih.gov | nih.gov |

The antimicrobial action of pyrazine derivatives is attributed to several mechanisms at the cellular level. A primary mode of action for alkylated pyrazines involves the disruption of the microbial cell membrane. tugraz.at These hydrophobic compounds are thought to penetrate the lipid bilayer of cell walls, where they may interact with membrane proteins. tugraz.at This interaction leads to membrane damage, including the disruption of the inner plasma membrane and depolarization of the membrane potential. tugraz.at

Another identified mechanism, observed with the polyhydroxyalkylpyrazine known as Fructosazine, involves the permeabilization of the outer membrane of bacteria like E. coli. nih.gov This compound damages the membrane's integrity and also causes DNA fragmentation, partly through the generation of singlet oxygen. nih.gov Furthermore, some research suggests that the antibacterial activity of certain piperazine (B1678402) derivatives of pyrazine may be due to the inhibition of GlcN-6-P synthase, a key enzyme in the biosynthesis of the bacterial cell wall. rjpbcs.com

Herbicidal Activity of Pyrazine Derivatives

Pyrazine derivatives have also been investigated for their potential as herbicidal agents, demonstrating efficacy in controlling unwanted vegetation. researchgate.netadv-bio.com

A number of pyrazine compounds have been shown to possess herbicidal properties. mdpi.com Substituted pyrazine-2-carboxamides, for example, can act as herbicidal agents. phcog.com Certain pyrazine derivatives are effective as selective herbicides, capable of causing chlorosis in weeds without harming useful crops. researchgate.net For instance, 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide was identified as an active inhibitor of oxygen evolution rate in spinach chloroplasts. nih.gov Another compound, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, was effective in reducing the chlorophyll (B73375) content in Chlorella vulgaris. nih.gov

The following table provides examples of the herbicidal efficacy of specific pyrazine derivatives.

| Pyrazine Derivative | Target Plant/System | Observed Efficacy | Reference(s) |

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Spinach chloroplasts | Inhibition of oxygen evolution rate (IC50 = 51.0 μmol∙L-1). nih.gov | nih.gov |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorella vulgaris | Reduction of chlorophyll content (IC50 = 44.0 μmol∙L-1). nih.gov | nih.gov |

| Various Pyrazinamide (B1679903) derivatives | Spinach chloroplasts | Inhibition of photosynthetic electron transport (IC50 values from 14.3 to 1590.0 μmol/L). mdpi.com | mdpi.com |

The primary mechanism behind the herbicidal activity of many pyrazine derivatives is the inhibition of photosynthetic electron transport in photosystem II. mdpi.comphcog.com This disruption of a fundamental process in plant metabolism leads to the death of the plant. Additionally, some pyrazine-based herbicides are classified as "chlorosis type," meaning they work by inhibiting the formation of chlorophyll and/or accelerating its decomposition, leading to the characteristic yellowing of the plant tissue. researchgate.net

Non-Clinical Bioactivity in Model Systems (e.g., insect attractants/repellents if applicable)

Beyond antimicrobial and herbicidal activities, pyrazine derivatives play a significant role in chemical communication in the insect world, acting as semiochemicals that can attract or repel. researchgate.net

Specifically, certain methoxypyrazine compounds have been identified as ladybird attractants. google.com This discovery has led to their proposed use in pest control, where they can attract beneficial predatory insects from the family Coccinellidae to areas infested with pests like aphids. google.comgoogle.com

Pyrazines also function as alarm pheromones for some insects. For example, leafcutter ants produce pyrazines when threatened, which alerts other members of the colony to danger. adv-bio.com This suggests a potential application in pest management by using these pheromones to deter agricultural pests. adv-bio.com The fruit fly Toxotrypana curvicauda is also known to employ a methyl-substituted pyrazine. researchgate.net

Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrazine (B50134) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues to be a primary objective for organic chemists. researchgate.net While classical methods like the Staedel–Rugheimer and Gutknecht pyrazine syntheses exist, future research on 2-Methyl-3-propoxypyrazine will likely focus on modern synthetic strategies that offer higher yields, greater selectivity, and more environmentally benign conditions. wikipedia.org

A significant challenge lies in the controlled synthesis of asymmetrically substituted pyrazines. dur.ac.uk Future work could explore novel catalytic systems, such as those based on transition metals, to facilitate the specific construction of the 2-methyl-3-propoxy substitution pattern. mdpi.com Strategies involving the cyclization of densely functionalized acyclic precursors, potentially derived from N-allyl malonamides or α-amino aldehydes, represent a promising avenue. rsc.orgresearchgate.netnih.gov Furthermore, the development of "green" synthetic protocols, perhaps utilizing biocatalysis or flow chemistry, could provide safer and more scalable routes to this compound, minimizing waste and energy consumption. researchgate.net

Table 1: Potential Starting Materials for Novel Synthetic Routes

| Precursor Class | Potential Reaction Type | Desired Outcome |

|---|---|---|

| α-Diketones & Diamines | Condensation/Cyclization | Formation of the core pyrazine ring |

| α-Amino Aldehydes | Biomimetic Dimerization/Oxidation | Self-assembly into the pyrazine structure nih.gov |

| Halogenated Pyrazines | Cross-Coupling Reactions (e.g., Suzuki, Kumada) | Introduction of methyl and propoxy groups mdpi.com |

Advanced Analytical Methodologies for Detection and Quantification

As a potential trace-level flavor and aroma compound, the accurate detection and quantification of this compound in complex matrices like food and beverages present a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is the standard technique for analyzing alkylpyrazines; however, co-elution and similar mass spectra among isomers can complicate unambiguous identification. nih.govresearchgate.net

Future research will necessitate the development of more sensitive and selective analytical methods. Advanced sample preparation techniques, such as Headspace Solid-Phase Microextraction (HS-SPME) and its more recent iteration, SPME-arrow , are crucial for the pre-concentration of volatile and semi-volatile compounds from complex samples. nih.govmdpi.com Optimizing HS-SPME parameters (e.g., fiber coating, extraction time, and temperature) specifically for alkoxypyrazines will be essential. frontiersin.orgmdpi.comyoutube.com

Furthermore, the application of multi-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) could offer superior separation and identification capabilities. semanticscholar.org For quantification, the development of stable isotope dilution assays (SIDA) using deuterated standards of this compound would provide the most accurate results, overcoming matrix effects. researchgate.net Additionally, exploring techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) could offer an alternative for the analysis of less volatile pyrazine derivatives. nih.gov

Deeper Understanding of Formation Mechanisms in Various Systems

The formation of pyrazines in food is predominantly linked to the Maillard reaction and the subsequent Strecker degradation of amino acids. nih.govperfumerflavorist.com These non-enzymatic browning reactions occur when amino acids and reducing sugars are heated, generating a complex array of flavor compounds. acs.orgacs.org While the general pathways are understood, the specific precursors and conditions that favor the formation of this compound over other pyrazines are unknown.